2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Functional group modifications: Introduction of amino, methoxy, and dimethylamino groups through substitution reactions.
Final assembly: Coupling reactions to attach the benzodioxole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the chromene core.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: Substitution reactions may occur at the amino or methoxy groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure and known for their biological activities.
Coumarins: Another class of compounds with a chromene core.
Benzodioxoles: Compounds containing the benzodioxole moiety.
Uniqueness
What sets 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H21N3O5/c1-24(2)11-5-6-12-15(7-11)29-21(23)14(9-22)17(12)13-8-16(25-3)19-20(18(13)26-4)28-10-27-19/h5-8,17H,10,23H2,1-4H3 |
InChI Key |
PCKCXOUJKPGAJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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